molecular formula C14H20N2 B3354105 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)piperazine CAS No. 57536-84-2

1-(5,6,7,8-Tetrahydronaphthalen-1-yl)piperazine

Cat. No. B3354105
M. Wt: 216.32 g/mol
InChI Key: FBPPFIPXMJEJCU-UHFFFAOYSA-N
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Patent
US06346622B1

Procedure details

14.7 g (0.1 mol) of 5-aminotetralin were refluxed with 18 g (0.11 mol) of bis(β-chloroethyl)amine hydrochloride in 300 ml of n-butanol for 48 h and, after cooling, 5.4 g of sodium carbonate were added and the mixture was refluxed for a further 20 h. The precipitate which formed on cooling was filtered off with suction and taken up in water, and 2N sodium hydroxide solution was added. The aqueous phase was extracted with ethyl acetate, and washing with water and drying over sodium sulfate were followed by evaporation under reduced pressure. It was possible in this way to isolate 10.7 g (50%) of the product as an oil.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6][CH2:7]2.Cl.Cl[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]Cl.C(=O)([O-])[O-].[Na+].[Na+]>C(O)CCC>[CH2:7]1[C:8]2[C:3](=[C:2]([N:1]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)[CH:11]=[CH:10][CH:9]=2)[CH2:4][CH2:5][CH2:6]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
14.7 g
Type
reactant
Smiles
NC1=C2CCCCC2=CC=C1
Name
Quantity
18 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
300 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for a further 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
ADDITION
Type
ADDITION
Details
2N sodium hydroxide solution was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
were followed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1CCCC2=C(C=CC=C12)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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